molecular formula C10H11IO2 B12327524 Benzenepropanoic acid, 3-iodo-4-methyl-

Benzenepropanoic acid, 3-iodo-4-methyl-

Katalognummer: B12327524
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: JKDORPUBEJFUTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 3-iodo-4-methyl- is an organic compound characterized by the presence of a benzene ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position, along with a propanoic acid group

Vorbereitungsmethoden

The synthesis of Benzenepropanoic acid, 3-iodo-4-methyl- typically involves several steps. One common method includes the iodination of a precursor compound, such as 4-methylbenzenepropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Benzenepropanoic acid, 3-iodo-4-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 3-iodo-4-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzenepropanoic acid, 3-iodo-4-methyl- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved often include the formation of intermediates that facilitate further reactions .

Vergleich Mit ähnlichen Verbindungen

Benzenepropanoic acid, 3-iodo-4-methyl- can be compared with other similar compounds, such as:

    Benzenepropanoic acid, 3-chloro-4-methyl-: Similar structure but with a chlorine atom instead of iodine.

    Benzenepropanoic acid, 3-bromo-4-methyl-: Contains a bromine atom, leading to different reactivity and applications.

    Benzenepropanoic acid, 3-fluoro-4-methyl-: Fluorine substitution results in unique chemical properties.

Eigenschaften

Molekularformel

C10H11IO2

Molekulargewicht

290.10 g/mol

IUPAC-Name

3-(3-iodo-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11IO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI-Schlüssel

JKDORPUBEJFUTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CCC(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.